molecular formula C17H18N2O5 B5332770 N-{2-methoxy-5-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide

N-{2-methoxy-5-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B5332770
M. Wt: 330.33 g/mol
InChI Key: CREAEWBKDSYESE-UHFFFAOYSA-N
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Description

N-{2-methoxy-5-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide is a complex organic compound that features a furan ring, a tetrahydrofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methoxy-5-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tetrahydrofuran moiety: This step often involves the use of tetrahydrofuran-2-carbonyl chloride, which reacts with an amine group on the phenyl ring.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan-2-carboxylic acid with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-methoxy-5-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-methoxy-5-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-methoxy-5-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{2-methoxy-5-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide: Unique due to the presence of both furan and tetrahydrofuran moieties.

    Furan-2-carboxamide: Lacks the tetrahydrofuran moiety, resulting in different chemical and biological properties.

    Tetrahydrofuran-2-carboxamide: Lacks the furan ring, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-methoxy-5-(oxolane-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-13-7-6-11(18-16(20)14-4-2-8-23-14)10-12(13)19-17(21)15-5-3-9-24-15/h3,5-7,9-10,14H,2,4,8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREAEWBKDSYESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCCO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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